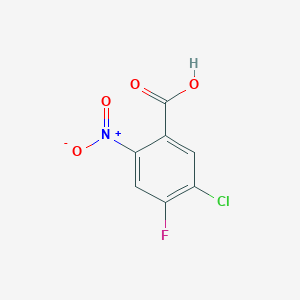
4,4-dimethoxy-3,3-dimethylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxy-3,3-dimethylbut-1-yne is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by its unique structure, which includes two methoxy groups and a terminal alkyne. It is a versatile material used in various scientific research applications, including the synthesis of pharmaceuticals and the development of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethoxy-3,3-dimethylbut-1-yne typically involves the reaction of 3,3-dimethyl-1-butyne with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,4-Dimethoxy-3,3-dimethylbut-1-yne is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The methoxy groups and the alkyne moiety play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: A compound with a similar structure but lacking the methoxy groups.
4-Benzyloxy-3,3-dimethylbut-1-yne: A compound with a benzyloxy group instead of methoxy groups.
Uniqueness
4,4-Dimethoxy-3,3-dimethylbut-1-yne is unique due to the presence of two methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The methoxy groups also influence the compound’s physical and chemical properties, making it suitable for specific applications in scientific research and industry .
Properties
CAS No. |
1071009-01-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



